molecular formula C9H6BrNO3 B1413783 5-Bromo-4-cyano-2-methoxybenzoic acid CAS No. 1806852-04-9

5-Bromo-4-cyano-2-methoxybenzoic acid

Cat. No.: B1413783
CAS No.: 1806852-04-9
M. Wt: 256.05 g/mol
InChI Key: KBLUBCQNBRGFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-cyano-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at position 5, a cyano group at position 4, and a methoxy group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (cyano, bromo) and electron-donating (methoxy) substituents.

Properties

IUPAC Name

5-bromo-4-cyano-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-2-5(4-11)7(10)3-6(8)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLUBCQNBRGFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs of 5-bromo-4-cyano-2-methoxybenzoic acid include:

Compound Name Substituents (Position) CAS No. Key Differences
5-Bromo-4-chloro-2-methoxybenzoic acid Cl (4), Br (5), OMe (2) N/A (mixture) Chloro (less polar than cyano)
5-Bromo-4-fluoro-2-methoxybenzoic acid F (4), Br (5), OMe (2) 314298-22-1 Fluorine (smaller, higher electronegativity)
5-Bromo-2-methoxy-4-methylbenzoic acid CH₃ (4), Br (5), OMe (2) 90326-61-7 Methyl (electron-donating vs. cyano)
5-Bromo-2,4-dimethoxybenzoic acid OMe (2,4), Br (5) 32246-20-1 Second methoxy (enhanced solubility)

Electronic Effects :

  • The cyano group at position 4 in the target compound introduces strong electron-withdrawing effects, increasing acidity (lower pKa) compared to analogs with chloro (moderate electron-withdrawing) or methyl (electron-donating) groups .
  • Fluoro-substituted analogs (e.g., 314298-22-1) exhibit higher metabolic stability in drug design due to fluorine’s resistance to oxidative degradation .

Steric and Solubility Considerations :

  • The methyl group in 5-bromo-2-methoxy-4-methylbenzoic acid (90326-61-7) enhances lipophilicity, making it more suitable for membrane permeability in drug candidates, whereas the cyano group in the target compound may improve crystallinity in materials applications .
  • Dimethoxy analogs (e.g., 32246-20-1) show improved aqueous solubility compared to mono-methoxy derivatives, a critical factor in formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4-cyano-2-methoxybenzoic acid
Reactant of Route 2
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5-Bromo-4-cyano-2-methoxybenzoic acid

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